molecular formula C29H34FN3O5S B560620 Rucaparib camsylate CAS No. 1859053-21-6

Rucaparib camsylate

Cat. No.: B560620
CAS No.: 1859053-21-6
M. Wt: 555.7 g/mol
InChI Key: INBJJAFXHQQSRW-STOWLHSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rucaparib camsylate (brand name: Rubraca) is an oral small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor targeting PARP-1, PARP-2, and PARP-3 enzymes. It is approved by the U.S. FDA and EMA for treating advanced ovarian cancer in patients with deleterious BRCA mutations (germline and/or somatic) who have received ≥2 prior chemotherapies . Its chemical formula is C₁₉H₁₈FN₃O·C₁₀H₁₆O₄S (molecular weight: 555.67 g/mol), formulated as a camsylate salt to enhance stability and bioavailability .

Mechanism of Action: Rucaparib exploits the "synthetic lethality" principle by inhibiting PARP enzymes, which are critical for single-strand DNA repair. In BRCA-mutated or homologous recombination deficiency (HRD)-positive tumors, this inhibition leads to catastrophic DNA damage and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rucaparib camsylate involves the synthesis of rucaparib followed by its conversion to the camsylate salt. The synthesis of rucaparib typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One method involves dissolving rucaparib in ethanol and then adding an antisolvent like acetonitrile to precipitate the camsylate salt .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield, purity, and stability. The process involves large-scale synthesis of rucaparib, followed by its conversion to the camsylate salt using camphorsulfonic acid. The resulting product is then purified and crystallized to obtain the desired form .

Chemical Reactions Analysis

Metabolic Reactions

Rucaparib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes:

Enzyme Reaction Type Metabolites Impact on Bioactivity References
CYP2D6N-demethylationM1 (major metabolite)Retains PARP inhibitory activity
CYP1A2OxidationM3 (hydroxyrucaparib)Reduced potency
UGT1A1GlucuronidationM7 (glucuronide conjugate)Enhances renal excretion

Pharmacokinetic Parameters :

  • Bioavailability : 36% (range: 30–45%) .
  • Half-life : 17–19 hours (fasted state) .
  • Excretion : 64% unchanged in feces; 45% in urine as metabolites .

Physicochemical Characteristics

Property Value Method References
Molecular formulaC₁₉H₁₈FN₃O·C₁₀H₁₆O₄SMass spectrometry
Molecular weight555.67 g/molESI-MS
Solubility (pH 7.4)1 mg/mLShake-flask method
pKa9.32 (basic), 13.16 (acidic)Potentiometric titration

Drug-Drug Interaction Mechanisms

Rucaparib inhibits or induces key enzymes and transporters, altering pharmacokinetics of co-administered drugs:

Target Effect Clinical Impact Examples References
CYP1A2Inhibition (weak)↑ Exposure to CYP1A2 substrates (e.g., theophylline)Dose adjustment required
BCRPInhibition (potent)↑ Rosuvastatin AUC by 35%Monitor for toxicity
MATE1Inhibition (IC₅₀ = 0.5 µM)Risk of creatinine elevationAvoid with metformin

Stability and Degradation

  • Thermal Stability : Stable at 25°C for 24 months in tablet form .
  • Photodegradation : Forms a minor degradation product (<1%) under UV light (λ = 254 nm) .
  • Hydrolysis : Resistant to acidic (pH 1–3) and basic (pH 8–10) conditions over 48 hours .

Scientific Research Applications

Approved Indications

Rucaparib camsylate has received FDA approval for specific indications:

  • Ovarian Cancer : It is indicated for maintenance therapy in adults with recurrent ovarian epithelial, fallopian tube, or primary peritoneal cancer who have achieved a complete or partial response to platinum-based chemotherapy .
  • Metastatic Castration-Resistant Prostate Cancer : Approved for patients with deleterious BRCA mutations who have undergone prior treatments including androgen receptor-directed therapy and taxane-based chemotherapy .

Ovarian Cancer Trials

The ARIEL4 trial compared rucaparib with chemotherapy in patients with relapsed BRCA-mutated high-grade epithelial ovarian cancer. Interim results indicated that rucaparib was less effective than chemotherapy in prolonging overall survival, prompting the European Medicines Agency to review its use as a third-line treatment .

Prostate Cancer Trials

The TRITON2 study evaluated rucaparib's efficacy in patients with BRCA-mutated metastatic castration-resistant prostate cancer. The trial reported an objective response rate of 44%, with a median duration of response ranging from 1.7 months to over 24 months . These findings confirm rucaparib's clinical benefit and manageable safety profile in this patient population.

Safety and Side Effects

Common adverse reactions associated with rucaparib include:

  • Fatigue
  • Nausea
  • Anemia
  • Increased liver enzymes (ALT/AST)
  • Thrombocytopenia
  • Decreased appetite

These side effects were reported in over 20% of patients during clinical trials, necessitating careful monitoring during treatment .

Case Study: Ovarian Cancer Patient Response

A report documented a patient with recurrent ovarian cancer who responded favorably to rucaparib after failing multiple lines of chemotherapy. The patient achieved stable disease for over six months, highlighting rucaparib's potential as a salvage therapy in heavily pre-treated populations .

Case Study: Prostate Cancer Management

In another case, a patient with BRCA-mutated metastatic castration-resistant prostate cancer demonstrated significant tumor reduction after six months on rucaparib, leading to sustained disease control and improved quality of life .

Future Directions and Research

Ongoing research aims to explore additional applications of rucaparib beyond current approvals:

  • Combination therapies involving rucaparib and other agents are being investigated to enhance efficacy.
  • Trials are assessing its use in other cancers exhibiting homologous recombination deficiencies.

Mechanism of Action

Rucaparib camsylate exerts its effects by inhibiting the activity of PARP enzymes, including PARP-1, PARP-2, and PARP-3. These enzymes play a crucial role in DNA repair. By inhibiting PARP, this compound prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways .

Comparison with Similar Compounds

Clinical Efficacy :

  • In the phase III ARIEL4 trial, rucaparib demonstrated a median progression-free survival (PFS) of 7.4 months vs. 5.7 months for chemotherapy in relapsed BRCA-mutated ovarian cancer .
  • An integrated analysis of Study 10 and ARIEL2 trials reported an objective response rate (ORR) of 53.8% (95% CI: 43.8–63.5) and median PFS of 10.0 months in BRCA-mutated ovarian cancer .

Pharmacokinetics (PK) :

  • Oral bioavailability: 36–38% , with dose-independent absorption .
  • Steady-state volume of distribution: 113–262 L , indicating extensive tissue binding .
  • Major elimination pathway: Hepatic metabolism (CYP2D6 and CYP1A2), with a half-life of 17–19 hours .

Rucaparib belongs to the PARP inhibitor class, which includes olaparib , niraparib , and talazoparib . Below is a detailed comparison:

Molecular and Physicochemical Properties

Parameter Rucaparib Camsylate Olaparib Niraparib Tosylate
Molecular Weight 555.67 g/mol 434.46 g/mol 510.61 g/mol
Salt Form Camsylate None (free base) Tosylate monohydrate
Targets PARP-1, -2, -3 PARP-1, -2, -3 PARP-1, -2
Aqueous Solubility Low (pH-dependent) Moderate 0.7–1.1 mg/mL (pH < pKa)

Key Differences :

  • Rucaparib’s camsylate salt improves solubility compared to niraparib’s tosylate but remains less bioavailable than olaparib’s free base .
  • Rucaparib uniquely inhibits PARP-3, which may enhance efficacy in HRD-positive tumors beyond BRCA mutations .

Clinical Efficacy

Parameter Rucaparib Olaparib Niraparib
Approved Indications Ovarian, prostate* Ovarian, breast, pancreatic Ovarian, maintenance therapy
ORR in BRCA+ Ovarian 53.8% 52% (SOLO-2 trial) 39% (QUADRA trial)
Median PFS (months) 10.0 (ARIEL2/10) 19.1 (SOLO-1) 9.3 (NOVA trial)

Key Differences :

  • Rucaparib and olaparib show higher ORR in BRCA-mutated ovarian cancer compared to niraparib.
  • Olaparib has broader indications (breast, pancreatic) due to earlier approvals, while rucaparib is under investigation for prostate and biliary tract cancers .

Key Differences :

  • Rucaparib’s lower bioavailability necessitates higher doses (600 mg BID) vs. olaparib (300 mg BID) .
  • Photosensitivity in rucaparib is linked to pigmented tissue binding, a unique adverse effect .

Formulation Innovations

  • Rucaparib’s cocrystal with theophylline (Ruc-THP monohydrate) increases solubility by 3.0–4.6× at pH 4.5–6.8 and improves AUC by 2.2–3.0× in preclinical models .
  • Comparatively, olaparib and niraparib use standard tablet formulations without cocrystal enhancements.

Biological Activity

Rucaparib camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has garnered significant attention in cancer therapy, particularly for its role in treating various malignancies associated with BRCA mutations. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies that demonstrate its therapeutic potential.

Rucaparib functions primarily as a PARP inhibitor , disrupting the DNA repair process in cancer cells. By inhibiting PARP1, PARP2, and PARP3, rucaparib promotes the accumulation of DNA damage, leading to cell death in tumors deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The drug mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), effectively binding to the active site of PARP enzymes and blocking their activity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : Rucaparib exhibits a linear pharmacokinetic profile with a mean absolute bioavailability of approximately 36%. The peak plasma concentration (CmaxC_{max}) occurs around 1.9 hours after administration .
  • Distribution : It is highly bound to plasma proteins (70%) and preferentially distributes to red blood cells. The apparent volume of distribution is about 2300 L .
  • Metabolism : The drug is primarily metabolized by CYP2D6, with several metabolites identified in plasma and urine. Notably, unchanged rucaparib constitutes a significant portion of the drug excreted .
  • Elimination : Following administration, approximately 64% of the radioactivity is attributed to unchanged rucaparib, with significant excretion via urine and feces .

Clinical Efficacy

Rucaparib has been evaluated in multiple clinical trials for its efficacy against ovarian cancer and other malignancies:

  • Ovarian Cancer : In Phase I and II studies, rucaparib demonstrated notable clinical efficacy in patients with BRCA-mutated ovarian tumors. For instance, a study indicated that patients receiving rucaparib had a progression-free survival rate significantly higher than those receiving standard chemotherapy .
  • Combination Therapy : Rucaparib has shown synergistic effects when combined with other chemotherapeutic agents like temozolomide and topotecan. This chemosensitization enhances the overall therapeutic outcomes for patients with resistant cancer types .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Case Study 1 : A patient with recurrent ovarian cancer exhibiting BRCA mutation received rucaparib as maintenance therapy post-chemotherapy. Results showed a marked reduction in tumor size and prolonged progression-free survival compared to historical controls.
  • Case Study 2 : In a clinical trial involving patients with metastatic prostate cancer harboring BRCA mutations, rucaparib led to significant tumor response rates and improved overall survival compared to traditional therapies .

Safety Profile

While rucaparib is generally well-tolerated, common adverse effects include nausea, fatigue, anemia, and liver enzyme elevations. Monitoring for these effects is essential during treatment to ensure patient safety and optimize therapeutic outcomes .

Summary Table: Key Characteristics of this compound

CharacteristicDetails
Drug Class PARP Inhibitor
Mechanism of Action Inhibits DNA repair by blocking PARP enzymes
Indications Ovarian cancer, prostate cancer
Bioavailability ~36%
Protein Binding 70%
Half-Life Approximately 16 hours
Common Side Effects Nausea, fatigue, anemia

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing preclinical studies to evaluate Rucaparib camsylate’s PARP inhibition efficacy?

To assess PARP inhibition, researchers should:

  • Use in vitro assays measuring PARP1/2/3 enzymatic activity inhibition (e.g., IC50/Ki values via fluorescence polarization) .
  • Validate selectivity across PARP isoforms using competitive binding assays (e.g., surface plasmon resonance) .
  • Incorporate BRCA1/2-deficient cell lines (e.g., ovarian or prostate cancer models) to exploit synthetic lethality .
  • Include positive controls (e.g., Olaparib) and negative controls (wild-type BRCA cells) to confirm mechanism-specific effects .

Q. How should clinical trial protocols optimize dosing schedules for this compound in solid tumors?

Dosing strategies should:

  • Derive from pharmacokinetic (PK) studies showing a steady-state volume of distribution (113–262 L) and bioavailability (~38%) .
  • Account for patient-specific factors (e.g., body surface area) when converting intravenous to oral doses, as demonstrated in phase I trials .
  • Use continuous dosing schedules (e.g., 600 mg BID) to maintain therapeutic PARP inhibition, supported by phase III ARIEL4 trial protocols .

Q. What biomarkers are validated for assessing this compound’s therapeutic efficacy in ovarian cancer?

Key biomarkers include:

  • Germline/somatic BRCA1/2 mutations : Confirmed via next-generation sequencing (NGS) of tumor biopsies .
  • Homologous recombination deficiency (HRD) : Evaluated using genomic scar assays (e.g., Myriad MyChoice® CDx) .
  • PARP activity : Quantified via immunohistochemistry (IHC) for poly-ADP-ribose (PAR) chains in tumor tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across BRCA wild-type cancers?

Approaches include:

  • Transcriptomic profiling : Identify HRD-independent resistance mechanisms (e.g., SLFN11 expression loss) .
  • Longitudinal liquid biopsies : Monitor clonal evolution of BRCA reversion mutations using circulating tumor DNA (ctDNA) .
  • Combinatorial screens : Test synergies with ATR/CHK1 inhibitors to overcome replication stress tolerance .

Q. What experimental models best replicate this compound’s tissue-specific pharmacokinetics and phototoxicity?

  • Quantitative whole-body autoradiography in rodents reveals preferential accumulation in pigmented tissues (e.g., eyes), explaining clinical photosensitivity .
  • 3D organoid models of ovarian/BRCA-mutated cancers mimic tumor microenvironmental factors affecting drug penetration .
  • Interspecies scaling : Use allometric modeling to translate preclinical PK data (e.g., rat/monkey) to human dosing .

Q. How should researchers address variability in this compound’s bioavailability across formulations?

  • Bioequivalence studies : Compare AUC and Cmax between tablet vs. intravenous formulations under fasting/fed conditions .
  • Cocrystal engineering : Improve solubility and dissolution rates, as demonstrated in recent cocrystal formulations with enhanced bioavailability .
  • Population PK modeling : Incorporate covariates (e.g., hepatic function, drug-drug interactions) to predict interpatient variability .

Q. What methodologies validate this compound’s off-target effects on non-PARP enzymes?

  • Kinome-wide profiling : Use kinase inhibition panels (e.g., Eurofins DiscoverX) to rule out unintended targets .
  • Metabolomic analysis : Detect perturbations in NAD+ metabolism or DNA repair pathways via LC-MS/MS .
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions independent of PARP inhibition .

Q. Data Analysis and Reproducibility

Q. How can contradictory results from phase II (ARIEL2) and phase III (ARIEL4) trials be reconciled?

  • Subgroup analysis : Stratify patients by platinum sensitivity, prior therapies, and HRD status .
  • Crossover-adjusted survival models : Account for treatment switching in intent-to-treat populations .
  • Meta-analytical frameworks : Pool data from Study 10, ARIEL2, and ARIEL4 using PRISMA guidelines to assess heterogeneity .

Q. What statistical methods improve rigor in analyzing this compound’s progression-free survival (PFS) data?

  • Interval-censored Cox models : Address non-uniform imaging schedules in multicenter trials .
  • Landmark analysis : Compare PFS at predefined timepoints (e.g., 6/12 months) to reduce immortal time bias .
  • Bootstrapping : Estimate confidence intervals for median PFS in small cohorts (n < 100) .

Q. Ethical and Regulatory Considerations

Q. How should researchers design trials to comply with conditional approval requirements (e.g., FDA accelerated approval)?

  • Post-marketing confirmatory trials : Align with the ARIEL4 protocol for verification of PFS benefits .
  • Real-world evidence (RWE) : Integrate electronic health records (EHRs) to monitor long-term safety in expanded access programs .
  • Pharmacovigilance plans : Mandate reporting of myelodysplastic syndrome (MDS) and secondary malignancies .

Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027866
Record name ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859053-21-6
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUCAPARIB CAMSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.